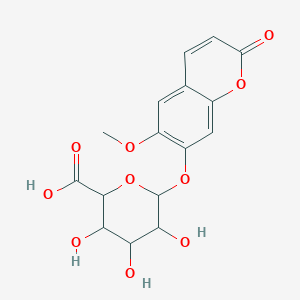
SCOPOLETIN_met007
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopoletin B-D-glucuronide is a naturally occurring coumarin derivativeScopoletin is found in various medicinal and edible plants and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .
Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Scopoletin B-D-glucuronide can undergo various chemical reactions, including:
Oxidation: Scopoletin B-D-glucuronide can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert scopoletin B-D-glucuronide to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the scopoletin B-D-glucuronide molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. It is known to modulate cellular signaling pathways such as nuclear factor-κB (NF-κB) and nuclear erythroid factor-2 (NRF-2), which are involved in inflammation and oxidative stress responses . Additionally, scopoletin B-D-glucuronide can inhibit enzymes such as choline acetyltransferase and acetylcholinesterase, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Scopoletin: The parent compound of scopoletin B-D-glucuronide, known for its diverse pharmacological properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Umbelliferone: A coumarin compound with comparable biological activities.
Uniqueness
Scopoletin B-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Propiedades
Fórmula molecular |
C16H16O10 |
|---|---|
Peso molecular |
368.29 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |
Clave InChI |
UTTLUAQBFYOVMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















